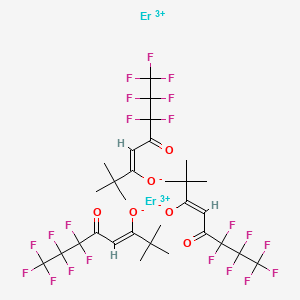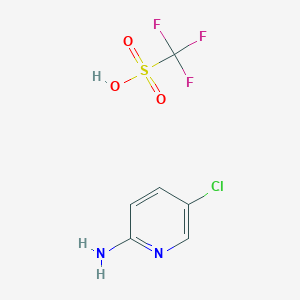
Koumine
Vue d'ensemble
Description
Koumine is an alkaloid compound predominantly found in the plant Gelsemium elegans. It is known for its notable pharmacological activities, including anti-inflammatory, analgesic, anxiolytic, and anti-tumor effects . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and neuropathic pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Koumine can be extracted from Gelsemium elegans using various extraction and purification techniques. One efficient method involves the use of hydroxypropyl-β-cyclodextrin to enhance the solubility and bioavailability of this compound . The extraction process typically includes solvent evaporation and optimization using techniques such as scanning electron microscopy, Fourier transform infrared spectroscopy, differential scanning calorimetry, and nuclear magnetic resonance spectroscopy .
Industrial Production Methods
For industrial production, this compound can be formulated into transdermal patches using acrylic polymers like Duro-Tak® 87-4287, which contain hydroxyl groups to enhance skin permeation . This method allows for steady plasma levels and sustained release of this compound in vivo .
Analyse Des Réactions Chimiques
Types of Reactions
Koumine undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to promote reactive oxygen species (ROS) production, which plays a role in its anti-tumor activity . This compound also affects the phosphorylation of proteins involved in signaling pathways, such as ERK, p38, p65, and IκBα .
Common Reagents and Conditions
Common reagents used in this compound reactions include lipopolysaccharides (LPS) for inducing apoptosis in macrophages and ROS inhibitors to study the effects of this compound on ROS production . The conditions for these reactions often involve dose-dependent treatments to observe the effects on cell viability and apoptosis .
Major Products Formed
The major products formed from this compound reactions include reduced levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and nitric oxide (NO), as well as decreased activation of caspase-3 and p53 .
Applications De Recherche Scientifique
Koumine has a wide range of scientific research applications:
Chemistry: This compound is used in studies involving the synthesis and characterization of alkaloid compounds.
Medicine: This compound is investigated for its potential therapeutic applications in treating inflammatory diseases, neuropathic pain, and hepatocellular carcinoma
Industry: This compound is formulated into transdermal patches for sustained drug delivery.
Mécanisme D'action
Koumine exerts its effects through multiple molecular targets and pathways. It acts as a positive allosteric modulator of the translocator protein 18 kDa (TSPO), which is involved in pain treatment . This compound also promotes ROS production, leading to the suppression of cell proliferation and induction of apoptosis in hepatocellular carcinoma cells . Additionally, this compound affects the phosphorylation of proteins in the NF-κB and ERK/p38 MAPK signaling pathways .
Comparaison Avec Des Composés Similaires
Koumine is often compared with other alkaloids found in Gelsemium elegans, such as gelsemine, gelsevirine, and gelsenicine . While these compounds share similar pharmacological activities, this compound is unique in its ability to act as a TSPO positive allosteric modulator and its low toxicity profile . This makes this compound a promising candidate for further therapeutic development.
List of Similar Compounds
- Gelsemine
- Gelsevirine
- Gelsenicine
This compound’s unique properties and diverse applications make it a valuable compound for scientific research and potential therapeutic use.
Propriétés
IUPAC Name |
(1S,10S,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12-,14+,16-,17-,19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLYEMHGPMGUOT-XMHJOAAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@]2([C@@H]3C[C@H]4C5=NC6=CC=CC=C6[C@@]52C[C@H]1[C@H]3CO4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![dichloromethane;N-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B8086249.png)


![methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate](/img/structure/B8086275.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B8086297.png)
![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B8086303.png)
![1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylurea](/img/structure/B8086313.png)
![1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea](/img/structure/B8086314.png)
